2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid
CAS No.:
Cat. No.: VC17845931
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClNO3 |
|---|---|
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | 2-(6-chloro-2-oxo-1H-quinolin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C11H8ClNO3/c12-8-1-2-9-6(4-8)3-7(5-10(14)15)11(16)13-9/h1-4H,5H2,(H,13,16)(H,14,15) |
| Standard InChI Key | LRLSIRIBVBTFSM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(C(=O)N2)CC(=O)O |
Introduction
Nomenclature and Structural Characteristics
The systematic IUPAC name 2-(6-chloro-2-hydroxyquinolin-3-yl)acetic acid reflects its substitution pattern: a chlorine atom at position 6, a hydroxyl group at position 2, and an acetic acid group (–CH₂COOH) at position 3 of the quinoline scaffold. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with the acetic acid side chain introducing conformational flexibility and hydrogen-bonding potential.
Key structural features include:
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Aromatic system: The quinoline core contributes π-π stacking interactions, critical for binding to biological targets or materials substrates .
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Electron-withdrawing groups: The chloro (–Cl) and hydroxyl (–OH) groups at positions 6 and 2, respectively, modulate electron density, influencing reactivity and spectroscopic properties .
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Carboxylic acid functionality: The –CH₂COOH group enhances solubility in polar solvents and enables salt formation or coordination chemistry .
Comparative analysis with structurally related compounds, such as 6-chloro-2-hydroxyquinoline-3-carbaldehyde and quinolin-3-yl diethylcarbamodithioates, suggests that the acetic acid moiety significantly alters polarity and hydrogen-bonding capacity compared to aldehyde or thioamide derivatives.
Synthetic Methodologies
Precursor Synthesis: 6-Chloro-2-hydroxyquinoline-3-carbaldehyde
The synthesis of 2-(6-chloro-2-hydroxyquinolin-3-yl)acetic acid likely begins with the preparation of 6-chloro-2-hydroxyquinoline-3-carbaldehyde, a well-documented intermediate . As reported by Mandewale et al. (2015) , this aldehyde is synthesized via:
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Friedländer annulation: Cyclization of 4-chloroacetanilide with DMF/POCl₃ at 80–90°C to form 2,6-dichloroquinoline-3-carbaldehyde.
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Hydrolysis: Treatment with 70% acetic acid under reflux replaces the C2 chlorine with a hydroxyl group .
The resulting aldehyde serves as a versatile intermediate for further functionalization.
*Theoretical yields based on analogous reactions in literature.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 2-(6-chloro-2-hydroxyquinolin-3-yl)acetic acid would exhibit:
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A broad O–H stretch at 2500–3000 cm⁻¹ (carboxylic acid and phenolic –OH) .
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C=O stretching vibrations at 1700–1720 cm⁻¹ (carboxylic acid carbonyl) .
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Aromatic C=C stretches at 1450–1600 cm⁻¹ and C–Cl absorption at 600–800 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
The molecular ion peak [M+H]⁺ is expected at m/z 264.05 (C₁₁H₈ClNO₃). Fragmentation patterns would include loss of COOH (–44 Da) and HCl (–36 Da) .
Biological and Chemical Properties
Antioxidant Activity
Quinoline derivatives with hydroxyl and carboxylic acid groups often exhibit radical scavenging activity. For example, dihydropyrimidine-quinoline hybrids showed 40–70% DPPH inhibition at 100 μg/mL . The acetic acid group may enhance solubility, improving bioavailability and antioxidant efficacy.
Coordination Chemistry
The compound’s –COOH and –OH groups enable metal chelation. For instance, Zn(II) and Cu(II) complexes of similar Schiff bases showed enhanced fluorescence and stability . Potential applications include catalytic systems or metallodrug precursors.
Applications and Future Directions
Pharmaceutical Development
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Anticancer agents: Quinoline-acetic acid hybrids could intercalate DNA or inhibit topoisomerases.
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Antimicrobial coatings: Functionalized polymers incorporating this compound may prevent biofilm formation.
Materials Science
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